![molecular formula C6H2ClF9 B1607757 2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene CAS No. 261503-66-6](/img/structure/B1607757.png)
2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene
Overview
Description
“2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene” is a chemical compound . The molecular formula is C6H2ClF9 .
Molecular Structure Analysis
The molecular formula of “2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene” is C6H2ClF9 . The average mass is 280.519 Da and the monoisotopic mass is 279.970123 Da .Scientific Research Applications
Ene Reactions and Formation of N-trifluoromethylhydroxylamines
Trifluoronitrosomethane exhibits ene reactions with olefins, including but-1-ene, cyclopentene, and others, forming N-alkenyl-N-trifluoromethylhydroxylamines. This reactivity highlights its potential in synthesizing compounds with N-trifluoromethylhydroxylamine functionalities, which are of interest in various organic syntheses and chemical studies M. Barlow, R. Haszeldine, K. W. Murray, 1980.
Reactions with Transition Metal Anions
The study of reactions between 1-chloro-2-(trifluoromethyl)-hexafluorocyclopent-1-ene and various transition metal anions reveals insights into nucleophilic vinyl substitution reactions. This research provides a deeper understanding of metal-halogen exchange processes and the formation of σ-vinyl complexes, showcasing the compound's utility in developing metal-organic frameworks and coordination chemistry P. K. Sazonov, G. A. Artamkina, I. Beletskaya, 2001.
Direct Gas-phase Fluorination
Direct gas-phase fluorination of hexafluoropropene trimers, including perfluoro-3-ethyl-2,4-dimethyl-pent-2-ene, has been studied, indicating the formation of stable perfluororadicals under specific conditions. This research could be relevant for the development of new fluorination methods and the synthesis of perfluorinated radicals for applications in materials science and polymer chemistry M. Novikova, V. Zakharov, A. Denisov, 1992.
Fluorinated Tetraphenylporphyrin Free Base Catalysis
A fluorinated free base porphyrin has been shown to catalyze the reduction of oxygen by ferrocene at a water/1,2-dichloroethane interface, indicating the potential of fluorinated compounds in catalyzing redox reactions across liquid/liquid interfaces. This finding could be leveraged in designing catalysts for electrochemical applications and energy conversion technologies I. Hatay, B. Su, Manuel A. Méndez, 2010.
Fluorinated Corrole-TiO2 Nanoparticle Conjugates
Fluorinated corrole derivatives have been used to functionalize TiO2 nanoparticles, suggesting applications in optical imaging and potentially in photocatalysis. Such conjugates could be employed as contrast agents for noninvasive optical imaging or as components in solar cells and photocatalytic systems C. Blumenfeld, R. Grubbs, R. Moats, 2013.
Mechanism of Action
Target of Action
Similar fluorinated compounds have been known to interact with various metal ions .
Biochemical Pathways
Fluorinated compounds can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways .
Result of Action
It’s known that fluorinated compounds can have a wide range of effects, depending on their specific structures and the targets they interact with .
properties
IUPAC Name |
2-chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF9/c1-2(7)3(8,5(11,12)13)4(9,10)6(14,15)16/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGYNVBCCZVDNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382103 | |
Record name | 2-chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene | |
CAS RN |
261503-66-6 | |
Record name | 2-chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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